The compound c[hGlu22-Lys26][Gly8]GLP-1(7-37)-NH2 is a modified derivative of glucagon-like peptide-1 (GLP-1), specifically designed to enhance its biological activity and stability. GLP-1 is an incretin hormone that plays a crucial role in glucose metabolism by stimulating insulin secretion in a glucose-dependent manner. The modification of the peptide sequence aims to improve its pharmacokinetic properties and receptor affinity, making it a valuable candidate for therapeutic applications, particularly in the management of type 2 diabetes mellitus.
This compound is derived from the natural GLP-1 (7-37) form, which is produced from the cleavage of proglucagon in intestinal L-cells. The specific modifications in the sequence, particularly the incorporation of homoglutamic acid at position 22 and lysine at position 26, are designed to stabilize the peptide's structure and enhance its interaction with GLP-1 receptors .
c[hGlu22-Lys26][Gly8]GLP-1(7-37)-NH2 belongs to the class of peptide hormones and is categorized as a GLP-1 receptor agonist. It is part of a broader category of incretin mimetics used in diabetes treatment, which includes various synthetic analogs designed to mimic or enhance the action of endogenous GLP-1.
The synthesis of c[hGlu22-Lys26][Gly8]GLP-1(7-37)-NH2 typically involves solid-phase peptide synthesis (SPPS), which allows for precise control over the sequence and modifications of the peptide. This method facilitates the incorporation of non-standard amino acids and cyclic structures, enhancing stability and biological activity.
The synthesis process generally includes:
The molecular structure of c[hGlu22-Lys26][Gly8]GLP-1(7-37)-NH2 features an alpha-helical conformation, which is critical for its interaction with GLP-1 receptors. The introduction of homoglutamic acid at position 22 and lysine at position 26 contributes to this helical stability, facilitating receptor binding .
The molecular formula can be represented as C₁₈H₂₄N₄O₄S, with a molecular mass of approximately 396.47 g/mol. The specific structural characteristics include:
The primary chemical reactions involved in the synthesis of c[hGlu22-Lys26][Gly8]GLP-1(7-37)-NH2 include:
These reactions require careful control over conditions such as temperature, pH, and reactant concentrations to ensure high yields and purity of the final product.
c[hGlu22-Lys26][Gly8]GLP-1(7-37)-NH2 functions by binding to GLP-1 receptors on pancreatic beta cells, leading to increased cyclic adenosine monophosphate (cAMP) levels. This cascade results in enhanced insulin secretion in response to elevated blood glucose levels .
Studies indicate that modifications such as those present in c[hGlu22-Lys26][Gly8]GLP-1(7-37)-NH2 can significantly improve receptor affinity and functional activity compared to native GLP-1 forms, thereby enhancing its therapeutic efficacy.
c[hGlu22-Lys26][Gly8]GLP-1(7-37)-NH2 is typically a white to off-white powder that is soluble in water. Its stability can be affected by factors such as pH and temperature.
The compound exhibits characteristics typical of peptides:
Relevant analyses include:
c[hGlu22-Lys26][Gly8]GLP-1(7-37)-NH2 has significant potential in scientific research and clinical applications:
CAS No.: 73715-37-4
CAS No.: 13966-05-7
CAS No.: 467-14-1
CAS No.: 55658-55-4
CAS No.: 70714-77-1
CAS No.: 56219-03-5